molecular formula C8H6O2 B086788 Phenylglyoxal CAS No. 1074-12-0

Phenylglyoxal

Cat. No. B086788
CAS RN: 1074-12-0
M. Wt: 134.13 g/mol
InChI Key: OJUGVDODNPJEEC-UHFFFAOYSA-N
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Description

Phenylglyoxal is an organic compound with the formula C6H5C(O)C(O)H. It contains both an aldehyde and a ketone functional group. It is a yellow liquid when anhydrous but readily forms a colorless crystalline hydrate . It has been used as a reagent to modify the amino acid, arginine .


Synthesis Analysis

Phenylglyoxal was first prepared by thermal decomposition of the sulfite derivative of the oxime . More conveniently, it can be prepared from methyl benzoate by reaction with KCH2S(O)CH3 to give PhC(O)CH(SCH3)(OH), which is oxidized with copper (II) acetate . Alternatively, it can also be prepared by oxidation of acetophenone with selenium dioxide .


Molecular Structure Analysis

The molecular structure of Phenylglyoxal can be represented as O=C(C=O)c1ccccc1 . The compound has a molar mass of 134.13 g/mol .


Chemical Reactions Analysis

Phenylglyoxal polymerizes upon standing, as indicated by solidification of the liquid. Upon heating, this polymer “cracks” to give back the yellow aldehyde . Dissolution of phenylglyoxal in water gives crystals of the hydrate: C6H5C(O)COH + H2O → C6H5C(O)CH(OH)2 .


Physical And Chemical Properties Analysis

Phenylglyoxal has a molar mass of 134.13 g/mol. It appears as a yellow liquid when anhydrous and forms white crystals when it’s a hydrate . It has a melting point of 76 to 79 °C (hydrate) and a boiling point of 63 to 65 °C (0.5 mmHg, anhydrous) . It is soluble in water and common organic solvents .

Scientific Research Applications

  • Protein Arginine Residue Modification : Phenylglyoxal reacts with arginine residues in proteins, providing a method for chemical modification of these residues. This interaction is useful for studying protein structures and functions, as seen in the inactivation and analysis of bovine pancreatic ribonuclease A (Takahashi, 1968).

  • Food Preservation : It extends the shelf life of vacuum-packaged ground beef by delaying spore germination and inhibiting vegetative cells of bacteria like Clostridium sporogenes, thus enhancing product quality and texture (Bowles & Miller, 1994).

  • Inactivation of Creatine Kinase : Phenylglyoxal inactivates creatine kinase, an important enzyme in energy metabolism, by modifying its arginine residues. This study used high-resolution tandem mass spectrometry to identify the modification sites (Wood et al., 1998).

  • DNA and RNA Polymerases Inhibition : Phenylglyoxal inhibits DNA and RNA polymerases by interfering with their template binding functions. This suggests the presence of arginine residues at the template binding sites of these enzymes (Srivastava & Modak, 1980).

  • Inhibition of Amino Acid Transporter KAAT1 : It serves as an irreversible inhibitor of KAAT1-mediated leucine transport. This effect is dose-dependent, and it covalently binds to transporter arginine residues (Castagna et al., 2002).

  • Cell Surface Arginine-Rich Protein Identification : Phenylglyoxal acts as a cell surface probe specific for arginine moieties in proteins, useful for studying cell surface proteins and their functions (Stein & Berestecky, 1975).

  • Arginine Residue Modification in Enzymes : It's used to identify essential arginine residues in enzymes like type II dehydroquinases, providing insights into the structure and function of these enzymes (Krell et al., 1995).

  • Electrochemical Studies : Phenylglyoxal's reduction behavior is studied electrochemically, contributing to understanding its interactions and reactions in various pH conditions (Rodríguez-Mellado et al., 1984).

  • Chemical Modification for ATPase Study : It chemically modifies arginine residues in the ATP-binding site of Ca2+-transporting ATPase, aiding in the study of ATPase's structure and function (Yamamoto & Kawakita, 1999).

  • Fluorogenic Reagent for Tryptophan : Phenylglyoxal is used as a fluorogenic reagent for detecting tryptophan, useful in biochemical assays and research (Kojima et al., 1991).

Safety And Hazards

Phenylglyoxal is toxic. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Phenylglyoxal has been used to attach chemical payload (probes) to the amino acid citrulline and to peptides/proteins . It has also been used in the enantioselective synthesis of hydantoins via condensation of glyoxals and ureas in the presence of a chiral phosphoric acid at room temperature . These applications suggest potential future directions in the field of biochemistry and organic synthesis .

properties

IUPAC Name

2-oxo-2-phenylacetaldehyde
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InChI

InChI=1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OJUGVDODNPJEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8025888
Record name Phenylglyoxal
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Molecular Weight

134.13 g/mol
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Product Name

Phenylglyoxal

CAS RN

1074-12-0
Record name Phenylglyoxal
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Record name Phenylglyoxal
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Synthesis routes and methods

Procedure details

Add SeO2 (4.6 g; 0.042 mol; 1.0 equiv), acetic acid (1.2 mL; 0.021 mol; 0.5 equiv), water (1.5 mL; 0.083 mol; 2.0 equiv) in 1,4-dioxane (15 mL) and stir at 80° C. until the solution becomes clear. Cool the reaction to RT, add acetophenone (5.0 g; 0.042 mol; 1.0 equiv) and stir at 80° C. for 18 h. Cool the reaction to RT, filter through Celite®, wash the residue with EA, and dry over anhydrous sodium sulfate. Evaporate the organic layer, purify over 50 g silica using EA in hexane to produce the title compound (4.0 g, 72.7%). MS (ES+): m/z=135 (M+H)
[Compound]
Name
SeO2
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
72.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylglyoxal
Reactant of Route 2
Phenylglyoxal
Reactant of Route 3
Phenylglyoxal
Reactant of Route 4
Phenylglyoxal
Reactant of Route 5
Phenylglyoxal
Reactant of Route 6
Phenylglyoxal

Citations

For This Compound
9,530
Citations
K Takahashi - Journal of Biological Chemistry, 1968 - Elsevier
… phenylglyoxal as a reagent for the chemical modification of arginine residues in proteins. Phenylglyoxal … The derivative, which contains two phenylglyoxal moieties per guanido group, is …
Number of citations: 814 www.sciencedirect.com
K Takahashi - The Journal of Biochemistry, 1977 - academic.oup.com
The reaction of phenylglyoxal (PGO), glyoxal (GO), and methylglyoxal (MGO) with amino acids were investigated at mild pH values at 25. These aldehydes reacted most rapidly with …
Number of citations: 159 academic.oup.com
A Akbari - Synlett, 2012 - thieme-connect.com
… Phenylglyoxal is a yellow liquid that polymerized on standing which stored … phenylglyoxal is the oxidation of acetophenone with selenium dioxide3 (Scheme 1). Because phenylglyoxal …
Number of citations: 10 www.thieme-connect.com
K Takahashi - The Journal of Biochemistry, 1977 - academic.oup.com
The reactivities of phenylglyoxal (PGO), glyoxal (GO), and/or methylglyoxal (MGO) with several proteins, including ribonuclease A [EC 3.1 4.22] and its derivatives, α-chymotrypsin [EC …
Number of citations: 174 academic.oup.com
WR McKay, GR Proctor - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… Reaction of phenylglyoxal and aniline in acetic acid gave complex res ~ lts . ~ ~ ~ ~ 1 2 It has been stated 13914 that reactions of phenylglyoxal with various substituted anilines in …
Number of citations: 65 pubs.rsc.org
E Kojima, Y Ohba, M Kai, Y Ohkura - Analytica chimica acta, 1993 - Elsevier
… in which phenylglyoxal and glyoxal are used as fluorogenic reagents. Phenylglyoxal and glyoxal … -phase liquid chromatography whereas that with phenylglyoxal gave several peaks. …
Number of citations: 37 www.sciencedirect.com
ST Cheung, ML Fonda - Biochemical and biophysical research …, 1979 - Elsevier
Phenylglyoxal reacts much more rapidly with N 2 -acetylarginine than with either N 2 -acetyllysine or N-acetylcysteine. The rate of the reaction of phenylglyoxal with either N-…
Number of citations: 113 www.sciencedirect.com
EF Etter - The Journal of Physiology, 1990 - Wiley Online Library
… potential by phenylglyoxal treatments at either 0 or ‐100 mV. 8. The phenylglyoxal reaction with … The effects of phenylglyoxal on charge 1 and charge 2 both measured in the same fibre …
Number of citations: 15 physoc.onlinelibrary.wiley.com
O Eriksson, E Fontaine, P Bernardi - Journal of Biological Chemistry, 1998 - ASBMB
… inhibition by phenylglyoxal was irreversible. Treatment with 2,3-butanedione or phenylglyoxal after … We conclude that reaction with 2,3-butanedione and phenylglyoxal results in a stable …
Number of citations: 60 www.jbc.org
RC Waugh, JB Ekeley, AR Ronzio - Journal of the American …, 1942 - ACS Publications
… Phenylglyoxal and benzamidine hydrochloride dissolved in a … between two molecules of phenylglyoxal and one molecule … is formed from fragments of benzamidine and phenylglyoxal. …
Number of citations: 12 pubs.acs.org

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